

GSK9311 in vivo administration route comparison

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Compound Focus: GSK9311

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GSK9311: Overview and Primary Use

GSK9311 is described in the literature as a less active analog of the BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a **negative control** in biological studies [1] [2] [3]. One source notes it has 125 to 185-fold reduced potency compared to GSK6853 in cell-free and cell-based assays [3].

In Vivo Administration Data for GSK6853

While direct data for **GSK9311** is unavailable, the search results provide detailed *in vivo* pharmacokinetic parameters for its parent compound, **GSK6853**, in male CD-1 mice [4]. This information can offer valuable, though indirect, insights.

The table below summarizes the key findings for GSK6853:

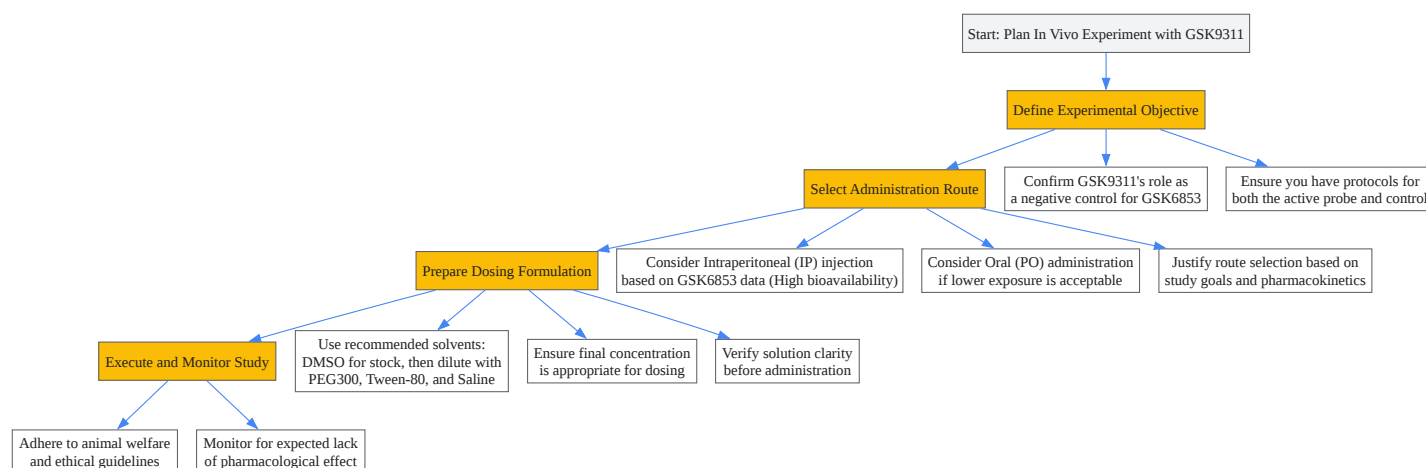
Administration Route	Dose	Key Pharmacokinetic Parameters
Intravenous (IV)	1 mg/kg	High blood clearance (107 mL/min/kg), moderate volume of distribution (5.5 L/kg), moderate terminal half-life (1.7 h) [4].

Administration Route	Dose	Key Pharmacokinetic Parameters
Oral (PO)	3 mg/kg	Moderate systemic exposure (C~max~ 42 ng/mL, T~max~ 1.5 h), bioavailability of 22% [4].
Intraperitoneal (IP)	3 mg/kg	High systemic exposure (C~max~ 469 ng/mL, T~max~ 0.25 h), bioavailability of 85% [4].

Based on this data, the study concluded that the **intraperitoneal (IP) route** was suitable for dosing GSK6853 in pharmacodynamic models, likely due to its high bioavailability and rapid absorption [4].

Experimental Design and Troubleshooting Guide

The following guide outlines key considerations for planning *in vivo* experiments with **GSK9311**, based on general principles and information from the search results.



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Frequently Asked Questions (FAQs)

- **Why is GSK9311 used in vivo instead of just the active compound?** Using **GSK9311** as a negative control helps confirm that the observed effects of the active probe (GSK6853) are due to specific BRPF1 inhibition and not caused by off-target effects or the experimental setup itself [2] [3].
- **What concentration of GSK9311 should be used in cell-based assays?** Based on the search results, it is recommended to use **GSK9311** at a concentration **no higher than 1 μ M** in cell-based assays to

minimize the risk of off-target effects [4].

- **Where can I find the active probe, GSK6853?** The active probe, GSK6853, is also commercially available. One supplier's page for **GSK9311** includes a direct link to purchase GSK6853 [3].

Key Information Gaps and How to Proceed

The most significant limitation is the **absence of directly comparable in vivo pharmacokinetic data for GSK9311 itself**. The available data is for GSK6853, and while informative, the two compounds have different physicochemical and pharmacological properties.

To proceed with your research:

- **Consult the Original Literature:** The primary source for this data is likely the journal article "Bamborough et al (2016) GSK6853, a chemical probe for inhibition of the BRPF1 bromodomain" [5] [2]. A thorough reading of the full text may contain more detailed information on **GSK9311**.
- **Contact Suppliers Directly:** Reach out to the technical support teams of commercial suppliers like Sigma-Aldrich [3] or Tocris [2], as they may have access to additional, unpublished data.

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References

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